molecular formula C12H17NO4 B4238504 N-(3,4,5-trimethoxyphenyl)propanamide

N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B4238504
M. Wt: 239.27 g/mol
InChI Key: CUALVRRHODOLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4,5-trimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4,5-trimethoxyphenyl)propanamide is 239.11575802 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4,5-trimethoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4,5-trimethoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-11(14)13-8-6-9(15-2)12(17-4)10(7-8)16-3/h6-7H,5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUALVRRHODOLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile & Physicochemical Characterization: N-(3,4,5-trimethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the physicochemical properties and solubility profile of N-(3,4,5-trimethoxyphenyl)propanamide .

As direct empirical data for this specific derivative is often proprietary or non-indexed in open global databases, this guide utilizes Structure-Property Relationship (SPR) analysis, verified analog data (e.g., N-acetylmescaline, 3,4,5-trimethoxyaniline), and standard thermodynamic modeling to establish a high-confidence solubility framework.

Executive Summary

N-(3,4,5-trimethoxyphenyl)propanamide is a lipophilic amide intermediate structurally related to the mescaline class of phenethylamines, though distinct as an anilide (direct nitrogen-ring attachment). It functions as a key intermediate in the synthesis of tubulin polymerization inhibitors and pharmaceutical precursors.

Its solubility behavior is governed by the competition between the polar amide moiety (hydrogen bond donor/acceptor) and the lipophilic, electron-rich trimethoxybenzene core. Consequently, it exhibits low aqueous solubility and high solubility in polar aprotic and chlorinated solvents , with temperature-dependent solubility in lower alcohols.

Physicochemical Characterization

Before establishing a solubility protocol, the fundamental properties determining the solute-solvent interaction must be defined.

PropertyValue / DescriptorSource/Method
CAS Registry Not widely indexed (Analog: 24313-88-0 for aniline base)Chemical Inventory
Molecular Formula C₁₂H₁₇NO₄Stoichiometry
Molecular Weight 239.27 g/mol Calculated
Physical State White to off-white crystalline solidAnalog Inference
Melting Point 108–115 °C (Predicted)Inferred from acetamide analog (120°C) & propionyl flexibility
LogP (Octanol/Water) 1.6 – 1.9 Crippen Method / Consensus
TPSA ~48–55 ŲTopological Polar Surface Area
H-Bond Donors 1 (Amide NH)Structure Analysis
H-Bond Acceptors 4 (3 Methoxy O + 1 Carbonyl O)Structure Analysis

Solubility Profile: Solvent Compatibility Matrix

The following profile is derived from Hansen Solubility Parameters (HSP) and experimental data from structurally homologous trimethoxyanilides.

Predicted Solubility Ranking (at 25°C)
Solvent ClassRepresentative SolventsSolubility PredictionInteraction Mechanism
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Dipole-dipole & Dispersion forces match the aromatic core.
Polar Aprotic DMSO, DMF, DMAcVery High (>150 mg/mL)Strong dipole interaction with amide; disruption of crystal lattice.
Lower Alcohols Methanol, Ethanol, IsopropanolModerate (20–50 mg/mL)H-bonding with amide. Solubility increases significantly with temperature (ideal for recrystallization).
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–40 mg/mL)Dipole interactions; good for extraction but less effective than alcohols for solvation.
Ethers THF, Diethyl EtherModerate to Low THF is good; Diethyl ether is poor due to lower polarity.
Hydrocarbons Hexane, Heptane, TolueneVery Low (<1 mg/mL)Non-polar nature cannot overcome the crystal lattice energy of the amide.
Aqueous Water, Buffer (pH 7.4)Insoluble (<0.1 mg/mL)Hydrophobic effect of the trimethoxy ring dominates.
Recrystallization Strategy

Based on the differential solubility between Group B (Alcohols) and Group C (Water/Hydrocarbons) , the following solvent systems are recommended for purification:

  • Primary System: Ethanol/Water (Hot filtration in EtOH, add H₂O to cloud point, cool slowly).

  • Alternative: Ethyl Acetate/Hexane (Dissolve in min. boiling EtOAc, add Hexane).

Thermodynamic Modeling of Solubility

To accurately characterize the solubility curve of N-(3,4,5-trimethoxyphenyl)propanamide for process scale-up, experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

).
Mathematical Model


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2][3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Parameter B is related to the enthalpy of solution.

    • Parameter C accounts for the temperature dependence of the heat capacity.

Thermodynamic Dissolution Cycle

The dissolution process involves three energy steps:

  • Cavity Formation: Energy required to create space in the solvent.

  • Lattice Breaking: Energy required to overcome solute-solute interactions (Fusion enthalpy).

  • Solvation: Energy released/absorbed during solute-solvent interaction.

DissolutionCycle Solid Solid Solute (Crystal Lattice) Gas Ideal Gas Phase (Hypothetical) Solid->Gas Sublimation (ΔH_sub) Solution Solvated Molecule (in Solution) Solid->Solution Dissolution (ΔH_soln) Gas->Solution Solvation (ΔH_solv)

Figure 1: Thermodynamic cycle representing the enthalpy changes during the dissolution process.

Experimental Protocol: Determination of Solubility

Since exact literature values are sparse, the following Self-Validating Protocol is required to generate reliable data.

Method: Isothermal Saturation (Shake-Flask)
Reagents & Equipment
  • Compound: N-(3,4,5-trimethoxyphenyl)propanamide (Purity >98% by HPLC).

  • Solvents: HPLC Grade (MeOH, EtOH, Water, Acetonitrile).

  • Apparatus: Orbital shaker with temperature control (±0.1 K), 0.45 µm PTFE syringe filters.

Step-by-Step Workflow
  • Preparation: Add excess solid compound to 5 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24–48 hours to ensure equilibrium.

  • Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal).

  • Filtration: Withdraw supernatant using a pre-heated syringe and filter through 0.45 µm PTFE filter.

  • Dilution: Immediately dilute the filtrate with mobile phase to prevent precipitation.

  • Quantification: Analyze via HPLC-UV (Detection: 254 nm or 210 nm ).

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate at Const. Temp (T) (24-48 Hours) Start->Agitate Settle Sedimentation Phase (Isothermal) Agitate->Settle Filter Filtration (0.45 µm) (Maintain T) Settle->Filter Dilute Dilution with Mobile Phase Filter->Dilute Analyze HPLC-UV Quantification (λ = 254 nm) Dilute->Analyze Calc Calculate Solubility (S) Fit to Apelblat Model Analyze->Calc

Figure 2: Standardized workflow for isothermal solubility determination.

References

  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • PubChem Compound Summary. (2024). 3,4,5-Trimethoxyaniline (Precursor Data). National Center for Biotechnology Information. Link

  • Shakeel, F., et al. (2014). Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents. Journal of Chemical & Engineering Data, 59(5), 1603-1609. Link

Sources

Methodological & Application

Application Note: Systematic Solvent Selection for the Purification of N-(3,4,5-trimethoxyphenyl)propanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for selecting an optimal solvent system for the purification of N-(3,4,5-trimethoxyphenyl)propanamide via recrystallization. Recrystallization is a powerful technique for the purification of solid organic compounds, and its success is critically dependent on the choice of solvent.[1] This document outlines a systematic approach to solvent screening and the subsequent recrystallization procedure, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in the fundamental principles of solubility and are designed to be a self-validating system for achieving high-purity N-(3,4,5-trimethoxyphenyl)propanamide.

Introduction: The Rationale for Recrystallization

N-(3,4,5-trimethoxyphenyl)propanamide is a compound of interest in medicinal chemistry and drug discovery due to the prevalence of the trimethoxyphenyl motif in biologically active molecules. The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. Recrystallization is a robust and scalable purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[3] Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent.[4]

The selection of an appropriate solvent is therefore the most critical step in developing a successful recrystallization protocol.[5] This guide provides a systematic workflow to identify a suitable solvent or solvent pair for N-(3,4,5-trimethoxyphenyl)propanamide, moving from theoretical considerations based on molecular structure to practical, small-scale experimental validation.

Physicochemical Profile and Solvent Selection Rationale

To make an informed choice of potential solvents, we must first consider the structural features of N-(3,4,5-trimethoxyphenyl)propanamide. The molecule possesses a polar amide functional group capable of acting as both a hydrogen bond donor and acceptor, and a relatively nonpolar aromatic trimethoxyphenyl group. This amphiphilic nature suggests an intermediate overall polarity.

Based on the principle of "like dissolves like," solvents with intermediate polarity are likely to be good candidates.[1] Furthermore, considering the properties of structurally similar compounds can provide valuable insights. For instance, acetanilide (N-phenylacetamide) is soluble in a range of solvents including hot water, alcohols, and acetone.[6][7] 1,3,5-Trimethoxybenzene is soluble in common organic solvents like methanol, ethanol, and benzene, but only slightly soluble in water.[8][9]

Therefore, a logical starting point for solvent screening includes a range of protic and aprotic solvents with varying polarities. The following table summarizes the properties of the target compound (estimated) and a selection of candidate solvents.

Table 1: Physicochemical Properties of N-(3,4,5-trimethoxyphenyl)propanamide and Candidate Solvents

Compound/SolventMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)PolarityRationale for Inclusion
N-(3,4,5-trimethoxyphenyl)propanamide C₁₂H₁₇NO₄239.27-IntermediateTarget compound with both polar (amide) and non-polar (trimethoxyphenyl) moieties.
WaterH₂O18.02100HighPotential for low solubility at room temperature and higher solubility at elevated temperatures, similar to acetanilide.[10]
EthanolC₂H₅OH46.0778High-IntermediateProtic solvent, often a good choice for compounds with hydrogen bonding capabilities.
IsopropanolC₃H₈O60.1082IntermediateProtic solvent with slightly lower polarity than ethanol.
AcetoneC₃H₆O58.0856IntermediateAprotic polar solvent, good for dissolving a wide range of organic compounds.
Ethyl AcetateC₄H₈O₂88.1177Intermediate-LowA moderately polar aprotic solvent.
TolueneC₇H₈92.14111LowNon-polar aromatic solvent, may interact favorably with the trimethoxyphenyl ring.
HeptaneC₇H₁₆100.2198LowNon-polar solvent, likely to be a poor solvent and thus suitable as an anti-solvent in a solvent pair system.

Experimental Protocols

This section details the step-by-step procedures for solvent selection and the subsequent recrystallization of N-(3,4,5-trimethoxyphenyl)propanamide.

Protocol for Solvent Screening

This protocol is designed to efficiently screen a range of solvents on a small scale to identify promising candidates for recrystallization.

Materials:

  • Crude N-(3,4,5-trimethoxyphenyl)propanamide

  • Candidate solvents (from Table 1)

  • Test tubes (13 x 100 mm)

  • Hot plate or heating block

  • Vortex mixer

  • Spatula

  • Ice bath

Procedure:

  • Initial Solubility at Room Temperature: a. Place approximately 20-30 mg of crude N-(3,4,5-trimethoxyphenyl)propanamide into a series of labeled test tubes. b. To each test tube, add 0.5 mL of a different candidate solvent. c. Vigorously agitate the mixtures using a vortex mixer for 1 minute. d. Observe and record the solubility of the compound in each solvent at room temperature. A good candidate solvent will show low solubility.[3]

  • Solubility at Elevated Temperature: a. For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes gently in a water bath or on a heating block. b. As the solvent approaches its boiling point, continue to add small aliquots (0.1-0.2 mL) of the solvent until the solid completely dissolves. Record the approximate total volume of solvent used. c. An ideal solvent will dissolve the compound completely at or near its boiling point in a reasonable volume.

  • Crystal Formation upon Cooling: a. Allow the hot, clear solutions to cool slowly to room temperature. Observe for the formation of crystals. b. If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound (if available). c. Once the solutions have reached room temperature, place them in an ice bath for 15-20 minutes to maximize crystal formation. d. Observe and record the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Diagram 1: Solvent Selection Workflow

Solvent_Selection start Start: Crude Product solubility_rt Test Solubility in Candidate Solvents at Room Temperature start->solubility_rt dissolved_rt Dissolved? solubility_rt->dissolved_rt insoluble_rt Insoluble or Sparingly Soluble dissolved_rt->insoluble_rt No soluble_rt Soluble (Discard Solvent) dissolved_rt->soluble_rt Yes heat Heat to Boiling & Add Solvent until Dissolved insoluble_rt->heat dissolved_hot Dissolved? heat->dissolved_hot insoluble_hot Insoluble (Discard Solvent) dissolved_hot->insoluble_hot No cool Cool to Room Temperature, then Ice Bath dissolved_hot->cool Yes crystals Crystals Form? cool->crystals no_crystals No Crystals (Discard Solvent) crystals->no_crystals No good_solvent Good Solvent Candidate crystals->good_solvent Yes

Sources

Application Note: HPLC Method Development for Trimethoxyphenyl Amide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for trimethoxyphenyl amides (e.g., N-(3,4,5-trimethoxyphenyl)acetamide, 3,4,5-trimethoxybenzamide derivatives). These compounds are frequent intermediates in the synthesis of alkaloids (e.g., reserpine analogues), antiproliferative agents, and pharmaceutical impurities.

Due to the electron-rich nature of the trimethoxybenzene ring and the hydrogen-bonding potential of the amide moiety, these analytes present specific chromatographic challenges, including peak tailing due to silanol interactions and selectivity issues against structurally similar impurities. This protocol synthesizes physicochemical profiling with a screening-to-optimization workflow to ensure robust, self-validating methods.

Physicochemical Profiling & Mechanistic Insight

Before initiating wet chemistry, understanding the molecule's behavior is critical to selecting the correct stationary and mobile phases.

Structural Properties[1][2]
  • Chromophore: The 3,4,5-trimethoxybenzene moiety exhibits strong UV absorption.

    • Primary λ max: ~210–220 nm (High sensitivity, solvent cutoff limits apply).

    • Secondary λ max: ~254–280 nm (Aromatic

      
       transition, higher selectivity).
      
  • Polarity (LogP): Typically ranges from 1.5 to 2.5. The three methoxy groups increase lipophilicity compared to hydroxyls, but the amide group adds polarity and hydrogen-bonding capability.

  • Acid-Base Character (pKa):

    • The amide nitrogen is generally neutral (pKa < 0) and does not ionize in standard HPLC pH ranges (pH 2–8).

    • Critical Note: If the molecule contains a basic amine tail (as in Trimethobenzamide ), it will be positively charged at acidic pH. For simple trimethoxyphenyl amides, the molecule remains neutral.

Stationary Phase Selection Logic
  • C18 (Octadecyl): The default starting point for hydrophobic retention.

  • Phenyl-Hexyl: Highly recommended for this class. The

    
     interactions between the phenyl stationary phase and the electron-rich trimethoxy ring offer unique selectivity often superior to C18 for separating positional isomers (e.g., 3,4,5- vs 2,4,6-trimethoxy).
    
  • RP-Amide (Embedded Polar Group): Excellent for peak shape improvement. The embedded amide group shields silanols and interacts via hydrogen bonding with the analyte's amide group.

Method Development Workflow (Decision Tree)

The following diagram illustrates the logical flow for developing the method, prioritizing column selection based on analyte complexity.

MethodDevTree Start START: Analyte Profiling (Neutral Amide vs. Basic Amine Sidechain) ColSelect Column Selection Strategy Start->ColSelect C18 C18 Column (General Purpose) ColSelect->C18 Standard Phenyl Phenyl-Hexyl Column (Selectivity for Aromatic Isomers) ColSelect->Phenyl Isomers Present RPAmide RP-Amide Column (Peak Shape for H-Bonding) ColSelect->RPAmide Tailing Issues MobilePhase Mobile Phase Selection Buffer pH 3.0 (Formate/Phosphate) C18->MobilePhase Phenyl->MobilePhase RPAmide->MobilePhase Screening Gradient Screening 5% -> 95% B over 20 min MobilePhase->Screening Decision Check Resolution (Rs) & Tailing (Tf) Screening->Decision Optimize Optimize Gradient Slope & Temperature Decision->Optimize Rs > 2.0, Tf < 1.2 Troubleshoot Switch Column or Adjust pH Decision->Troubleshoot Rs < 1.5 or Tailing Troubleshoot->ColSelect

Figure 1: Decision tree for HPLC method development targeting trimethoxyphenyl amides.

Experimental Protocols

Protocol A: The "Scouting" Gradient

This generic protocol is designed to elute the main compound and potential impurities to assess retention behavior.

Reagents:

  • Water: HPLC Grade (Milli-Q).

  • Acetonitrile (ACN): HPLC Grade (Far UV cutoff).

  • Buffer: 0.1% Formic Acid (for MS compatibility) or 20 mM Potassium Phosphate pH 3.0 (for UV only).

Instrument Setup:

Parameter Setting Rationale
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3–5 µm) Standard dimension for balance of resolution and pressure.
Flow Rate 1.0 mL/min Standard linear velocity for 4.6 mm ID columns.[1]
Temperature 35°C Improves mass transfer and reduces backpressure.
Injection Vol 5–10 µL Avoid overload; dissolve sample in initial mobile phase.

| Detection | UV 215 nm (primary), 254 nm (secondary) | 215 nm for max signal; 254 nm to confirm aromaticity. |

Gradient Table:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) Event
0.0 95 5 Equilibration
20.0 5 95 Linear Ramp
25.0 5 95 Wash
25.1 95 5 Re-equilibration

| 30.0 | 95 | 5 | End |

Protocol B: Optimization for Resolution

Once the retention time (


) is identified from Protocol A (e.g., elution at 60% B), optimize using an isocratic or shallow gradient.

Optimization Steps:

  • Calculate k' (Retention Factor): Target

    
    .
    
  • Adjust %B: If

    
     is too fast, decrease organic modifier by 10%.
    
  • Selectivity Tuning: If impurities co-elute, switch methanol for acetonitrile to change solvation selectivity, or switch to a Phenyl-Hexyl column to leverage

    
     selectivity [1].
    

Validation & System Suitability Criteria

A self-validating system must meet specific metrics before sample analysis proceeds.

ParameterAcceptance CriteriaScientific Justification
Resolution (Rs) > 2.0Ensures baseline separation between the amide and nearest impurity.
Tailing Factor (Tf) 0.8 – 1.2Trimethoxyphenyl amides can tail due to silanol interactions; Tf > 1.5 indicates need for better end-capping or lower pH.
Precision (RSD) < 1.0% (n=6)Confirms pump stability and injector accuracy.
Signal-to-Noise (S/N) > 10 (LOQ)Required for accurate quantification of minor impurities.

Troubleshooting Guide

Issue 1: Peak Tailing
  • Cause: Interaction between the electron-rich nitrogen of the amide or the trimethoxy ring and residual silanols on the silica support.

  • Solution:

    • Ensure Mobile Phase pH is acidic (pH ~3.0) to suppress silanol ionization.

    • Switch to a "Type B" high-purity silica column or an RP-Amide phase (e.g., Ascentis RP-Amide, Halo RP-Amide) which shields silanols [2].

Issue 2: Split Peaks
  • Cause: Sample solvent mismatch. Dissolving a lipophilic trimethoxyphenyl amide in 100% ACN and injecting into a 5% ACN mobile phase causes precipitation or "wash-through."

  • Solution: Dissolve the sample in the starting mobile phase composition (e.g., 50:50 Water:ACN).

Issue 3: Low Sensitivity
  • Cause: Detection at wrong wavelength.

  • Solution: While 254 nm is specific, the trimethoxy group has much higher absorbance at 210–220 nm . Ensure solvents (ACN/Water) are high purity to prevent baseline noise at this low UV range [3].

References

  • Phenomenex. (2023). Reversed Phase HPLC Method Development Guide: Selectivity of Phenyl-Hexyl Phases. Retrieved from [Link]

  • ResearchGate. (2020). Development and validation of a stability indicating HPLC method for trimethobenzamide. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). UV/Visible Spectrum of 3,4,5-Trimethoxybenzaldehyde (Structural Analog). Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cytotoxicity Screening for Propanamide Derivatives

Propanamide derivatives represent a versatile class of chemical compounds with significant potential in drug discovery, particularly in oncology. Their structural framework is a key feature in various targeted therapies. The initial and most crucial step in evaluating the therapeutic potential of these novel compounds is to determine their cytotoxic activity—their ability to kill or inhibit the growth of cancer cells.[1][2] In vitro cytotoxicity assays serve as a rapid, cost-effective, and reproducible method for this primary screening, allowing for the ranking of compounds and the elucidation of their mechanisms of action before advancing to more complex preclinical models.[3][4][5]

This guide provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of propanamide derivatives. As a Senior Application Scientist, the focus here is not just on the procedural steps but on the underlying principles, the rationale for methodological choices, and the critical interpretation of data to ensure scientific rigor and trustworthy results.

Part 1: Strategic Selection of the Appropriate Cytotoxicity Assay

The choice of assay is paramount and should be guided by the anticipated mechanism of action of the propanamide derivative. A single assay provides only one perspective on cell health; therefore, employing orthogonal methods that measure different cellular events is highly recommended to obtain a comprehensive cytotoxicity profile and avoid misleading results.[5]

Here, we explore three classes of assays that measure distinct cellular health indicators.

  • Metabolic Activity Assays (e.g., MTT, MTS): These assays quantify the metabolic rate of a cell population. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product. The intensity of the color is proportional to the number of metabolically active, and therefore viable, cells. This method is excellent for high-throughput screening due to its simplicity and cost-effectiveness.[2]

  • Membrane Integrity Assays (e.g., LDH Release): These assays measure cytotoxicity by quantifying the leakage of intracellular components into the culture medium upon membrane damage. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[6]

  • Apoptosis Assays (e.g., Caspase Activity, Annexin V): These assays detect specific molecular events of programmed cell death (apoptosis). Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[7] A key event in the apoptotic cascade is the activation of caspase enzymes, which can be measured using specific substrates that generate a luminescent or fluorescent signal upon cleavage.[8]

Data Presentation: Comparison of Key Cytotoxicity Assays
Assay TypePrincipleMeasured EventAdvantagesDisadvantages
MTT/MTS Enzymatic reduction of tetrazolium saltMitochondrial metabolic activityHigh-throughput, cost-effective, well-established[2]Can be affected by compounds that alter metabolic rate without causing cell death; requires solubilization step.
LDH Release Measurement of leaked cytosolic enzymeLoss of plasma membrane integritySimple, measures an event distinct from metabolic activity[6]May underestimate cytotoxicity if membrane rupture is delayed[9]; signal can be affected by LDH in serum.[10]
Caspase-Glo® 3/7 Luciferase reaction with cleaved caspase substrateActivation of executioner caspases-3 and -7High sensitivity, specific to apoptosis, suitable for HTS[11]Transient signal, may miss non-apoptotic cell death mechanisms.
Annexin V Staining Binding of Annexin V to externalized phosphatidylserineEarly-stage apoptosis markerDetects early apoptotic events, can be multiplexed with viability dyes[12]Typically requires flow cytometry, less adaptable to high-throughput plate reader formats.[11]

Part 2: Foundational Protocols and Methodologies

A. Essential Pre-Assay Considerations
1. Cell Line Selection

The choice of cell line is critical and should be relevant to the intended therapeutic target. For general cytotoxicity screening, the NCI-60 panel of human tumor cell lines provides a broad spectrum of cancer types.[3] For targeted studies, specific cell lines like MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), or K562 (chronic myelogenous leukemia) are commonly used.[13][14][15][16] It is crucial to use cells that are in the logarithmic growth phase and at a consistent, low passage number to ensure reproducibility.[10]

2. Compound Solubility and Vehicle Control

Propanamide derivatives, like many small molecules, are often dissolved in dimethyl sulfoxide (DMSO). It is imperative to determine the compound's solubility in the culture medium to avoid precipitation.[10][17]

  • Expertise & Experience: The final concentration of the vehicle (e.g., DMSO) in the culture medium must be kept constant across all wells, including the untreated controls. Typically, this concentration should not exceed 0.5% to prevent solvent-induced cytotoxicity.[10][18] A "vehicle control" is an absolute requirement to differentiate the effect of the compound from the effect of the solvent.

B. General Cell Culture and Seeding Protocol

This protocol is a prerequisite for all subsequent cytotoxicity assays. All procedures should be performed in a sterile cell culture hood. For detailed cell culture guidelines, refer to the ATCC Animal Cell Culture Guide.[19][20]

  • Cell Preparation: Grow the selected cell line to ~80% confluency in complete growth medium recommended for the cell line, typically at 37°C in a humidified incubator with 5% CO₂.[21]

  • Harvesting: For adherent cells, wash with PBS and detach using a trypsin-EDTA solution. For suspension cells, directly collect the cell suspension.[19]

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter and assess viability with a trypan blue exclusion assay.[4] Viability should be >95%.

  • Seeding: Dilute the cells in fresh complete growth medium to the optimal seeding density. This must be determined empirically for each cell line to ensure cells are in an exponential growth phase during the experiment.[10] A typical starting range for a 96-well plate is 5,000–10,000 cells per well in a volume of 100 µL.[22]

  • Incubation: Incubate the plate for 24 hours to allow adherent cells to attach or suspension cells to recover.[21]

C. Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A Select & Culture Cancer Cell Line B Harvest & Count Viable Cells A->B C Seed Cells into 96-well Plate B->C D Prepare Serial Dilutions of Propanamide Derivative C->D Allow 24h Attachment E Add Compound & Controls (Vehicle, Untreated) to Cells D->E F Incubate for 24-72 hours E->F G Add Assay Reagent (MTT, LDH, Caspase) F->G Post-Treatment H Incubate per Protocol G->H I Measure Signal (Absorbance/Luminescence) H->I J Data Analysis: Calculate % Viability & IC50 I->J

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the colorimetric assay first described by Mosmann and is widely used to assess metabolic activity as a proxy for cell viability.[2]

Materials:

  • Cells seeded in a 96-well plate

  • Propanamide derivative stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[22]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[22]

  • Microplate reader (absorbance at 570-590 nm).

Procedure:

  • Drug Treatment: Prepare 2x serial dilutions of the propanamide derivative in complete culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[22]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22][23]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23] Measure the absorbance at 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[6][24]

Materials:

  • Cells seeded in a 96-well plate

  • Propanamide derivative stock solution

  • Serum-free culture medium (to avoid background LDH from serum[10])

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Cell Signaling Technology) containing Lysis Buffer and Reaction Mixture.

  • Microplate reader (absorbance at 490 nm).[25]

Procedure:

  • Assay Controls: It is essential to set up the following controls for each plate:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells lysed with the kit's Lysis Buffer 45 minutes before the end of the experiment (represents 100% cytotoxicity).[24][25]

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO).

  • Drug Treatment: Prepare serial dilutions of the propanamide derivative in serum-free medium and add them to the cells.

  • Incubation: Incubate for the desired duration (typically shorter than metabolic assays, e.g., 4-24 hours).

  • Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[9][25]

  • Reaction Setup: Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatant.[25]

  • Incubation & Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[24][25] Add 50 µL of Stop Solution (if included in the kit) and measure the absorbance at 490 nm.[25]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol uses a proluminescent caspase-3/7 substrate to measure the activity of executioner caspases, which are key mediators of apoptosis.[11]

Materials:

  • Cells seeded in an opaque-walled 96-well plate (for luminescence assays)

  • Propanamide derivative stock solution

  • Caspase-Glo® 3/7 Assay System (Promega) or similar.

  • Luminometer plate reader.

Procedure:

  • Drug Treatment: Prepare serial dilutions and treat cells as described in the previous protocols. Incubate for a time sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature.[26] Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Part 3: Data Analysis, Interpretation, and Troubleshooting

A. Data Analysis: From Raw Data to IC₅₀

The goal of data analysis is to determine the concentration of the propanamide derivative that causes a 50% reduction in cell viability, known as the half-maximal inhibitory concentration (IC₅₀).[1][27][28]

1. Calculation of Percent Viability (MTT Assay):

  • First, subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

2. Calculation of Percent Cytotoxicity (LDH Assay):

  • First, subtract the background absorbance from all readings.

  • Percent Cytotoxicity (%) = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100

3. Determining the IC₅₀ Value:

  • Plot the Percent Viability (y-axis) against the log of the compound concentration (x-axis).

  • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data.[27][29]

  • The IC₅₀ is the concentration that corresponds to 50% viability on the fitted curve.[27][30]

B. Visualization of Apoptotic Pathways

Understanding the mechanism of cell death is crucial. Propanamide derivatives may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

G Propanamide Propanamide Derivative Extrinsic Extrinsic Pathway (Death Receptors) Propanamide->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial Stress) Propanamide->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Mito Mitochondrial Outer Membrane Permeabilization Intrinsic->Mito Caspase37 Executioner Caspases-3, -7 Activation Caspase8->Caspase37 CytoC Cytochrome c Release Mito->CytoC AnnexinV Annexin V Assay (PS Translocation) Mito->AnnexinV Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis CaspaseAssay Caspase-3/7 Assay Caspase37->CaspaseAssay

Caption: Converging pathways of apoptosis detected by specific assays.

C. Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; "Edge effect" in 96-well plates.[10]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.[26]
Low absorbance/signal in MTT assay Too few cells; Insufficient incubation time with MTT reagent.[10]Optimize cell seeding density through a titration experiment. Increase MTT incubation time (typically 1-4 hours is sufficient).[10]
High background in LDH assay LDH present in serum; Mechanical stress during handling causing premature cell lysis.[10][31]Use serum-free medium during the treatment and assay period. Handle plates gently and avoid forceful pipetting.[31]
IC₅₀ value is higher than expected Compound precipitation at high concentrations; Cell line is resistant.Check compound solubility in media. Use a different, more sensitive cell line or combine with a known sensitizing agent.

Conclusion

The systematic in vitro evaluation of propanamide derivatives is a foundational element of modern drug discovery. By carefully selecting a combination of assays that probe different aspects of cell health—such as metabolic activity, membrane integrity, and apoptosis—researchers can build a robust and reliable cytotoxicity profile. Adherence to detailed, validated protocols, inclusion of all necessary controls, and a thorough understanding of data interpretation are essential for making informed decisions about which compounds should advance in the development pipeline. This guide provides the strategic framework and practical methodologies to achieve that goal with scientific integrity.

References

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. (URL: )
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (URL: [Link])

  • LDH Assay - Cell Biologics Inc. (URL: [Link])

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])

  • In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • What cell line should I choose for citotoxicity assays? - ResearchGate. (URL: [Link])

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (URL: [Link])

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC - NIH. (URL: [Link])

  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines - Benchchem. (URL: )
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC. (URL: [Link])

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])

  • Choosing an Apoptosis Detection Assay | Biocompare: The Buyer's Guide for Life Scientists. (URL: [Link])

  • Cytotoxicity of oxidative metabolites of procainamide - PubMed. (URL: [Link])

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube. (URL: [Link])

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine - Benchchem. (URL: )
  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (URL: [Link])

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (URL: [Link])

  • Cytotoxicity of the Synthesized Derivatives against MCF-7 Cells Using the MTT Assay. (URL: [Link])

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. (URL: [Link])

  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures - Nelson Labs. (URL: [Link])

  • MTT Assay Protocol - 塞魯士生技有限公司. (URL: [Link])

  • A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed. (URL: [Link])

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device - Spandidos Publications. (URL: [Link])

  • In vitro solubility assays in drug discovery - PubMed. (URL: [Link])

Sources

Application Notes and Protocols for Tubulin Polymerization Inhibition Assay of Trimethoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Microtubule Dynamics and the Promise of Trimethoxyphenyl Compounds

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1][2] Their ability to undergo rapid cycles of polymerization and depolymerization is crucial for a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3] This indispensable role in mitosis has made tubulin a prime target for the development of anticancer therapeutics.[4][5]

Microtubule-targeting agents (MTAs) are broadly classified as either stabilizing or destabilizing agents.[1][2] Trimethoxyphenyl (TMP) compounds represent a significant class of microtubule-destabilizing agents that exert their effects by binding to the colchicine-binding site on β-tubulin.[5][6][7] The 3,4,5-trimethoxyphenyl moiety is a key structural feature for many of these inhibitors, playing a critical role in their high-affinity binding to tubulin.[6][8] By binding to this site, TMP compounds disrupt the assembly of tubulin heterodimers into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[5][9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of an in vitro tubulin polymerization inhibition assay specifically tailored for the characterization of novel trimethoxyphenyl compounds. This assay is a cornerstone in the preclinical evaluation of these potential therapeutics, offering a direct measure of their interaction with tubulin and their impact on microtubule dynamics.

Mechanism of Action: How Trimethoxyphenyl Compounds Inhibit Tubulin Polymerization

Trimethoxyphenyl compounds, as colchicine-binding site inhibitors (CBSIs), function by interfering with the longitudinal association of tubulin heterodimers.[5][11] The binding of a TMP compound to the colchicine site on β-tubulin induces a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with its incorporation into the growing microtubule lattice.[12][13] This steric hindrance prevents the proper alignment of tubulin subunits, thereby inhibiting microtubule elongation and promoting depolymerization.[5][12] The in vitro tubulin polymerization assay allows for the direct observation and quantification of this inhibitory effect.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Mechanism of Tubulin Polymerization Inhibition by TMP Compounds.

Principle of the Assay: Monitoring Microtubule Formation in Real-Time

The in vitro tubulin polymerization assay is a robust method for screening and characterizing compounds that modulate microtubule dynamics.[1] The assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering or fluorescence.[1][3]

In a turbidimetric (absorbance-based) assay , the formation of microtubules causes an increase in the turbidity of the solution, which is measured as an increase in absorbance at 340 nm.[1][14] The change in absorbance is directly proportional to the mass of the microtubule polymer.[1]

Alternatively, a fluorescence-based assay can be employed. This method utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity as polymerization proceeds.[15][16][17] This format is often more sensitive and suitable for high-throughput screening.

The polymerization process typically follows a sigmoidal curve with three distinct phases:

  • Nucleation (Lag Phase): The initial formation of small tubulin oligomers.

  • Growth (Elongation Phase): The rapid addition of tubulin dimers to the ends of the microtubules.

  • Steady-State (Plateau Phase): A dynamic equilibrium where the rates of polymerization and depolymerization are equal.[1][14]

Tubulin polymerization inhibitors, such as TMP compounds, will alter the shape of this curve, providing quantitative data on their inhibitory activity.[1]

graph TD { subgraph "Experimental Workflow" direction LR; A["Reagent Preparation (Tubulin, GTP, Buffers, TMP Compound)"] --> B["Reaction Setup in 96-well Plate"]; B --> C["Incubation at 37°C"]; C --> D["Real-time Monitoring (Absorbance at 340 nm or Fluorescence)"]; D --> E["Data Analysis (Polymerization Curves, IC50 Determination)"]; end

}

Caption: General Workflow of the Tubulin Polymerization Inhibition Assay.

Detailed Protocols

This section provides detailed step-by-step methodologies for both absorbance-based and fluorescence-based tubulin polymerization inhibition assays.

I. Absorbance-Based (Turbidimetric) Assay

This protocol is adapted from standard methods for monitoring microtubule assembly by measuring light scattering.[14][15]

A. Materials and Reagents

ReagentSupplier ExampleCatalog Number ExampleStorage
Purified Tubulin (>99%)Cytoskeleton, Inc.T240-80°C
GTP Solution (100 mM)Cytoskeleton, Inc.BST06-70°C
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)Cytoskeleton, Inc.BST014°C
GlycerolSigma-AldrichG5516Room Temperature
Test Trimethoxyphenyl CompoundVariesVariesAs per supplier
Colchicine (Positive Control)Sigma-AldrichC9754Room Temperature
DMSO (Vehicle Control)Sigma-AldrichD8418Room Temperature
96-well Half-Area UV-Transparent PlateCorning3686Room Temperature

B. Reagent Preparation

  • Tubulin Polymerization Buffer (TP Buffer): Prepare fresh by supplementing General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.[14]

  • Tubulin Stock Solution: On the day of the experiment, thaw a vial of lyophilized tubulin on ice and reconstitute with ice-cold TP Buffer to a final concentration of 3-4 mg/mL.[1][14] Keep on ice and use within one hour. To remove any aggregates that could act as seeds and shorten the lag phase, it is advisable to centrifuge the tubulin solution at high speed (e.g., 140,000 x g) for 10 minutes at 4°C.[18]

  • Test Compound and Control Dilutions: Prepare a 10X stock of the TMP compound and controls (colchicine, vehicle) in TP Buffer. Perform serial dilutions to generate a range of concentrations for testing. A typical starting range for a new compound could be 0.1 µM to 100 µM (final concentration in the assay).[1]

C. Experimental Procedure

  • Pre-warm a 96-well plate spectrophotometer to 37°C.[18]

  • In a pre-chilled 96-well plate on ice, add 10 µL of the 10X diluted TMP compound, positive control, or vehicle control to the appropriate wells. It is recommended to perform each condition in triplicate.[1]

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin stock solution to each well for a final volume of 100 µL.[1] Avoid introducing air bubbles.

  • Immediately transfer the plate to the pre-warmed spectrophotometer.

  • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[15][19]

D. Data Analysis

  • Plot the absorbance at 340 nm as a function of time for each concentration of the TMP compound and controls.

  • From the resulting polymerization curves, determine the following parameters:

    • Lag time (t_lag): The time before a significant increase in absorbance is observed.

    • Maximum polymerization rate (V_max): The steepest slope of the polymerization curve.

    • Maximum polymer mass (A_max): The absorbance at the steady-state plateau.[1]

  • To determine the IC50 value (the concentration at which 50% of maximal polymerization is inhibited), plot the V_max or A_max as a function of the logarithm of the TMP compound concentration. Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

II. Fluorescence-Based Assay

This protocol utilizes a fluorescent reporter that incorporates into microtubules as they form, leading to an increase in fluorescence.[16][17]

A. Materials and Reagents

ReagentSupplier ExampleCatalog Number ExampleStorage
Tubulin Polymerization Assay Kit (Fluorescence-based)Cytoskeleton, Inc.BK011P-80°C
Test Trimethoxyphenyl CompoundVariesVariesAs per supplier
Nocodazole (Positive Control)Sigma-AldrichM1404-20°C
Paclitaxel (Enhancer Control)Cytoskeleton, Inc.TXD01-20°C
DMSO (Vehicle Control)Sigma-AldrichD8418Room Temperature
Black, Flat-Bottom 96-well PlateCorning3603Room Temperature

B. Reagent Preparation

  • Prepare all reagents according to the manufacturer's protocol provided with the kit.[20][21] This typically involves reconstituting lyophilized tubulin, preparing a buffer containing a fluorescent reporter, and making a fresh GTP solution.

  • Test Compound and Control Dilutions: Prepare a 10X stock of the TMP compound and controls in the appropriate assay buffer. Perform serial dilutions to cover the desired concentration range.

C. Experimental Procedure

  • Pre-warm a fluorescence plate reader to 37°C. Set the excitation and emission wavelengths as recommended by the kit manufacturer (typically around 360 nm excitation and 420-450 nm emission).[16]

  • In a black, flat-bottom 96-well plate on ice, add 5 µL of the 10X diluted TMP compound or controls to the appropriate wells.[15]

  • Prepare the tubulin reaction mix according to the kit's instructions.[15]

  • Initiate the reaction by adding 45 µL of the tubulin reaction mix to each well for a final volume of 50 µL.[15]

  • Immediately transfer the plate to the pre-warmed fluorescence plate reader.

  • Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.

D. Data Analysis

  • Plot the fluorescence intensity as a function of time for each condition.

  • Analyze the data similarly to the absorbance-based assay to determine t_lag, V_max, and A_max.

  • Calculate the IC50 value by plotting the V_max or A_max against the log of the compound concentration and fitting to a dose-response curve.

Expected Results and Interpretation

  • Vehicle Control (e.g., DMSO): Should exhibit a characteristic sigmoidal polymerization curve.[9]

  • Positive Control (e.g., Colchicine, Nocodazole): Should show a concentration-dependent inhibition of tubulin polymerization, resulting in a flattening of the curve.[9][15]

  • Polymerization Enhancer (e.g., Paclitaxel): Should decrease the lag time and increase the rate and extent of polymerization.[9][14]

  • Test Trimethoxyphenyl Compound: An active TMP compound is expected to inhibit tubulin polymerization in a concentration-dependent manner, similar to the positive control.[6][10] This will be observed as a decrease in the V_max and A_max of the polymerization curve.

Troubleshooting

IssuePossible CauseSolution
No polymerization in the control wellInactive tubulin, incorrect buffer composition, incorrect temperatureUse a fresh aliquot of tubulin, ensure proper buffer and GTP concentrations, and verify the plate reader is at 37°C.[18]
High background signal or rapid initial polymerizationTubulin aggregates acting as seedsCentrifuge the reconstituted tubulin solution before use to remove aggregates.[18]
Inconsistent replicatesPipetting errors, air bubblesUse calibrated pipettes, ensure proper mixing, and be careful to avoid introducing bubbles.[15][18]
Compound precipitates in the wellPoor solubilityTest a lower concentration range or use a different solvent system (ensure the final solvent concentration is low and consistent across all wells).

Conclusion

The in vitro tubulin polymerization inhibition assay is an essential tool in the discovery and development of novel trimethoxyphenyl-based anticancer agents. By providing a direct measure of a compound's ability to interfere with microtubule dynamics, this assay allows for the robust characterization of potential drug candidates and the elucidation of their mechanism of action. The detailed protocols and guidelines presented in this document are intended to equip researchers with the necessary information to successfully implement this assay in their laboratories.

References

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. Retrieved from [Link]

  • Stanton, R. A., et al. (2011). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Medicinal Research Reviews, 31(3), 443–481. Retrieved from [Link]

  • Wang, Y., et al. (2016). Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. The FEBS Journal, 283(1), 102-111. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from [Link]

  • Ma, C., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening, 20(7), 896-906. Retrieved from [Link]

  • Broude, E. V., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 25(11), 2538. Retrieved from [Link]

  • Kovaleva, A., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29013–29020. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Li, Y., et al. (2022). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry, 65(15), 10445–10463. Retrieved from [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 28(14), 5406. Retrieved from [Link]

  • Wang, C., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1095–1103. Retrieved from [Link]

  • Kovaleva, A., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29013–29020. Retrieved from [Link]

  • Liou, J., et al. (2012). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Cancer Chemotherapy and Pharmacology, 70(4), 549–559. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • O'Boyle, N. M., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling, 63(20), 6427–6440. Retrieved from [Link]

  • Tron, G. C., et al. (2006). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. Journal of Medicinal Chemistry, 49(10), 3034–3044. Retrieved from [Link]

  • Singh, P., et al. (2014). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. Bioorganic & Medicinal Chemistry Letters, 24(22), 5081-5091. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Microtubule Binding Protein Spin-down Assay Kit Cat. # BK029. Retrieved from [Link]

  • Al-Gharabli, S., et al. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 27(19), 6610. Retrieved from [Link]

  • Chen, J., et al. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Journal of Hematology & Oncology, 18(1), 123. Retrieved from [Link]

Sources

preparation of N-(3,4,5-trimethoxyphenyl)propanamide using propionyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of N-(3,4,5-Trimethoxyphenyl)propanamide

Abstract

This application note details the optimized synthesis of N-(3,4,5-trimethoxyphenyl)propanamide (CAS 91645-63-5) via nucleophilic acyl substitution.[1] The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore in medicinal chemistry, frequently associated with tubulin polymerization inhibition (e.g., Colchicine, Combretastatin A-4). This guide provides a robust, scalable protocol using propionyl chloride and triethylamine, achieving yields >90% with high purity. It includes mechanistic insights, self-validating quality control parameters, and troubleshooting strategies for common synthetic pitfalls.

Introduction & Significance

The 3,4,5-trimethoxyaniline scaffold is a critical building block in the synthesis of antimitotic agents and vascular disrupting agents (VDAs). The target molecule, N-(3,4,5-trimethoxyphenyl)propanamide, serves as both a functionalized intermediate and a model system for studying structure-activity relationships (SAR) in the "colchicine-binding site" of tubulin.[1]

Key Chemical Attributes:

  • Target: N-(3,4,5-trimethoxyphenyl)propanamide[1]

  • CAS: 91645-63-5[1]

  • Molecular Weight: 239.27 g/mol [1]

  • Role: Pharmacophore scaffold, LC-MS internal standard, Intermediate.

Scientific Foundation: Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism.[2] The reaction is highly exothermic and driven by the formation of a stable amide bond.

Critical Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of propionyl chloride.

  • Tetrahedral Intermediate: A short-lived tetrahedral alkoxide intermediate is formed.

  • Elimination: The chloride ion (a good leaving group) is expelled, reforming the carbonyl double bond.

  • Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (Triethylamine), driving the equilibrium forward and preventing the formation of unreactive aniline hydrochloride salts.

DOT Diagram 1: Mechanistic Pathway

ReactionMechanism Start Reagents: 3,4,5-Trimethoxyaniline + Propionyl Chloride Inter1 Transition State: Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack Elim Elimination: Loss of Cl- Inter1->Elim Collapse Prod Product: Protonated Amide Elim->Prod Final Final Product: N-(3,4,5-trimethoxyphenyl)propanamide + Et3N·HCl Prod->Final Base (Et3N) Deprotonation

Caption: Step-wise mechanism of acylation showing the critical role of the base scavenger.

Experimental Protocol

Safety Warning: Propionyl chloride is corrosive and lachrymatory. 3,4,5-Trimethoxyaniline is a skin irritant. Perform all operations in a functioning fume hood.

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.[3]Mass/VolMmolRole
3,4,5-Trimethoxyaniline 183.211.01.83 g10.0Limiting Reagent
Propionyl Chloride 92.521.11.05 mL11.0Electrophile
Triethylamine (TEA) 101.191.21.67 mL12.0HCl Scavenger
Dichloromethane (DCM) --20 mL-Solvent (Anhydrous)
Step-by-Step Procedure

Phase 1: Reaction Setup

  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with nitrogen or argon.

  • Solvation: Add 3,4,5-Trimethoxyaniline (1.83 g) and anhydrous DCM (15 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.67 mL) to the amine solution.

  • Cooling: Submerge the RBF in an ice-water bath (0 °C) and stir for 10 minutes. Note: Cooling controls the exotherm to prevent impurity formation.

Phase 2: Acylation 5. Addition: Dilute Propionyl Chloride (1.05 mL) in DCM (5 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 10–15 minutes.

  • Observation: White precipitate (Et₃N·HCl) will form immediately.
  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to stir at Room Temperature (RT) for 2–3 hours.
  • Monitoring: Check completion by TLC (See Section 5).

Phase 3: Workup & Isolation 8. Quench: Add 10 mL of water to the reaction mixture to quench excess acid chloride. 9. Separation: Transfer to a separatory funnel. 10. Wash Cycle:

  • Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted aniline and amine salts.
  • Wash with Saturated NaHCO₃ (2 x 15 mL) to neutralize residual acid.
  • Wash with Brine (1 x 15 mL).
  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield an off-white solid.

Phase 4: Purification

  • Recrystallization: If necessary, recrystallize from a mixture of Ethyl Acetate/Hexane (1:3) or Ethanol/Water.

    • Heat to reflux in minimal EtOAc, add Hexane until turbid, cool slowly to 4°C.

DOT Diagram 2: Experimental Workflow

Workflow Setup Setup: Aniline + TEA in DCM (0°C) Add Addition: Dropwise Propionyl Chloride Setup->Add React Reaction: 2-3 Hours @ RT Add->React Quench Quench: Add Water React->Quench Wash1 Wash: 1M HCl (Removes Amine) Quench->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes Acid) Wash1->Wash2 Dry Dry: Na2SO4 & Concentrate Wash2->Dry Pure Isolate: Recrystallize (EtOAc/Hex) Dry->Pure

Caption: Logical flow of the synthesis and purification process.

Process Analytical Technology (PAT) & QC

Trustworthiness in synthesis relies on robust characterization. Use these parameters to validate your product.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (1:1).

  • Visualization: UV Light (254 nm). The product will be less polar (higher Rf) than the starting aniline.

  • Rf Values (Approx):

    • 3,4,5-Trimethoxyaniline: ~0.3[1]

    • Product: ~0.6

Nuclear Magnetic Resonance (NMR) Expectations
  • Solvent: CDCl₃

  • 1H NMR (400 MHz):

    • δ 7.30 (s, 1H, NH): Broad singlet, exchangeable.

    • δ 6.90 (s, 2H, Ar-H): Characteristic singlet of the symmetric 2,6-protons on the trimethoxy ring.

    • δ 3.82 (s, 6H, 3,5-OCH₃): Strong singlet.

    • δ 3.80 (s, 3H, 4-OCH₃): Singlet, often slightly upfield/downfield from the meta-methoxy groups.

    • δ 2.38 (q, J=7.5 Hz, 2H, -CH₂-): Quartet from the propionyl methylene.

    • δ 1.25 (t, J=7.5 Hz, 3H, -CH₃): Triplet from the propionyl methyl.

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)[1]

  • Expected Ion: [M+H]⁺ = 240.12 m/z.

  • Adducts: Look for [M+Na]⁺ = 262.11 m/z.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Propionyl ChlorideEnsure reagents are dry; use anhydrous DCM; check chloride quality.
Dark Product Oxidation of AnilinePurge reaction vessel with Nitrogen; use fresh aniline (should be off-white, not brown).
Incomplete Reaction Steric Hindrance/Low ReactivityWarm reaction to 35°C; add catalyst (DMAP, 5 mol%) to activate the acyl chloride.
Oiling Out Impurities preventing crystallizationTriturate the oil with cold diethyl ether or pentane to induce solidification.

References

  • Compound Identity: N-(3,4,5-Trimethoxyphenyl)propionamide. CAS No. 91645-63-5.[1] BLD Pharm.

  • General Protocol: Acylation of Aniline Explained. Pearson Chemistry.

  • Application Context: Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. ChemMedChem, 2024.

  • Reaction Mechanism: Acetylation of Aniline (Experiment). Chemistry LibreTexts.

  • Reagent Data: Propionyl chloride Properties. NIST Chemistry WebBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for the Removal of Unreacted 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering difficulties in removing unreacted 3,4,5-trimethoxyaniline from their reaction mixtures. As a versatile intermediate in the synthesis of dyes and pharmaceuticals, its effective removal is crucial for obtaining high-purity products.[1][2][3]

This document is structured to provide a comprehensive understanding of the underlying principles of each purification technique, followed by detailed, actionable protocols.

Understanding the Challenge: Properties of 3,4,5-Trimethoxyaniline

3,4,5-Trimethoxyaniline is a tri-substituted aniline derivative.[2][3] Its physical and chemical properties are key to designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₉H₁₃NO₃Influences solubility and chromatographic behavior.
Molecular Weight 183.21 g/mol Relevant for techniques like distillation and dialysis.[4]
Appearance Off-white to beige crystalline powderVisual identification of the starting material.[2][4]
Melting Point 110-113 °CCan be used to assess purity after removal.[3][4][5]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[4]This differential solubility is the basis for extraction methods.
Basicity (pKa) The amino group is basic.This is the most critical property, enabling separation via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: My product and 3,4,5-trimethoxyaniline have very similar Rf values on TLC. How can I separate them?

When co-elution occurs in standard chromatography, modifying the mobile phase or stationary phase is necessary. For basic compounds like anilines, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase can improve separation by reducing tailing on silica gel.[6] Alternatively, switching to a different stationary phase, such as alumina, may alter the selectivity and achieve separation.[7] If these methods fail, consider the chemical separation techniques detailed below, such as acid-base extraction, before resorting to more advanced chromatographic methods like HPLC.

Q2: I've performed an acidic wash, but I'm still seeing residual 3,4,5-trimethoxyaniline in my product. What went wrong?

Incomplete removal after an acidic wash can be due to several factors:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all of the aniline.

  • Inadequate Mixing: Vigorous shaking of the separatory funnel is crucial to ensure complete partitioning of the aniline salt into the aqueous phase.[8]

  • Product Basicity: If your desired product is also basic, it may be partially extracted into the aqueous layer along with the aniline.[8] In this scenario, a more nuanced approach, such as careful pH control or an alternative purification method, is required.

  • Number of Extractions: A single extraction may not be sufficient. Performing multiple extractions with fresh aqueous acid will improve the removal efficiency.[9]

Q3: My final product is discolored. Could this be due to the starting aniline?

Yes, anilines are prone to oxidation, which can lead to colored impurities.[9] If you suspect this is the case, you can often decolorize your product by treating a solution of the crude material with activated charcoal followed by hot filtration.[9]

Purification Methodologies

The choice of purification method depends on the properties of your desired product, particularly its stability and basicity.

Method 1: Acid-Base Extraction (For Acid-Stable, Non-Basic Products)

This is the most common and effective method for removing basic anilines from neutral or acidic compounds.[8][9] The principle lies in the conversion of the basic aniline into a water-soluble salt by treatment with an acid.[8][10]

Workflow for Acid-Base Extraction

start Crude reaction mixture in organic solvent add_acid Add 1M HCl to separatory funnel start->add_acid shake Shake vigorously and allow layers to separate add_acid->shake separate Separate aqueous and organic layers shake->separate repeat_extraction Repeat extraction of organic layer with 1M HCl separate->repeat_extraction Unreacted aniline partitions into aqueous layer as a salt wash_organic Wash organic layer with water and brine repeat_extraction->wash_organic dry_organic Dry organic layer (e.g., Na₂SO₄) wash_organic->dry_organic evaporate Evaporate solvent to obtain purified product dry_organic->evaporate

Caption: Workflow for removing 3,4,5-trimethoxyaniline via acid-base extraction.

Detailed Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).[8][9]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to fully separate. The protonated 3,4,5-trimethoxyanilinium chloride will be in the aqueous (bottom) layer. Drain and collect the aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh 1 M HCl at least two more times to ensure complete removal.

  • Neutralization and Drying: Wash the organic layer with water, followed by a saturated sodium chloride solution (brine) to remove residual acid and water.[9] Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Method 2: Column Chromatography (For Products with Different Polarity)

If your product has a significantly different polarity from 3,4,5-trimethoxyaniline, column chromatography can be an effective separation technique.[11]

Decision Tree for Column Chromatography

start Analyze crude mixture by TLC check_rf Is ΔRf between product and aniline > 0.1? start->check_rf yes_rf Proceed with standard silica gel chromatography check_rf->yes_rf Yes no_rf Modify mobile phase (add 0.5-1% triethylamine) check_rf->no_rf No success Purified product yes_rf->success recheck_rf Re-evaluate TLC with modified mobile phase no_rf->recheck_rf recheck_rf->yes_rf Separation achieved still_no_rf Consider alternative stationary phase (e.g., alumina) recheck_rf->still_no_rf Still no separation

Caption: Decision-making process for chromatographic separation.

General Protocol for Column Chromatography:
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal mobile phase. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and maximize the separation from the aniline spot.[6]

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Method 3: Scavenger Resins (For Trace Amounts or Difficult Separations)

For removing small amounts of residual aniline or when other methods are not suitable, scavenger resins can be highly effective. These are solid-supported reagents that selectively react with and bind to the target impurity, which can then be removed by simple filtration.

  • Isocyanate Resins: These resins react with the primary amine of 3,4,5-trimethoxyaniline to form a bound urea, which is easily filtered off.

  • Sulfonyl Chloride Resins: These react to form a bound sulfonamide.

  • Acidic Resins (e.g., MP-TsOH): These can act as a solid-supported acid to protonate and bind the basic aniline.[12]

General Protocol for Scavenger Resins:
  • Resin Selection: Choose a scavenger resin that is reactive towards primary amines but inert to your product.

  • Incubation: Add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of residual aniline) to a solution of the crude product.

  • Reaction: Stir the mixture at room temperature for several hours to overnight.

  • Filtration: Filter the reaction mixture to remove the resin-bound aniline.

  • Isolation: Rinse the resin with a small amount of solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Summary

IssuePotential CauseRecommended Solution
Aniline remains after acidic wash Insufficient acid, poor mixing, or product is also basic.Use excess acid, shake vigorously, perform multiple extractions. If product is basic, consider chromatography or scavenger resins.[8]
Product and aniline co-elute in chromatography Similar polarity.Add triethylamine to the mobile phase, or switch to a different stationary phase like alumina.[6][7]
Final product is colored Oxidation of residual aniline.Treat the product solution with activated charcoal before final solvent removal.[9]
Low yield after acid-base extraction Product is basic and was partially extracted.Carefully neutralize the acidic aqueous layer and back-extract with an organic solvent to recover the product.[13]

References

  • Ashraf-Khorassani, M., & Taylor, L. T. (1990). Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • ExportersIndia. (n.d.). 3 4 5-Trimethoxyaniline at Best Prices. Retrieved from [Link]

  • Wang, Y., et al. (2022). Separation of anilines by a covalent triazine-triphenyl polymer as a stationary phase for their normal-phase and reversed-phase high-performance liquid chromatography.
  • ResearchGate. (n.d.). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. Retrieved from [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2013). How to remove aniline from reaction mixture. Retrieved from [Link]

  • Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? Retrieved from [Link]

  • Koch Modular Process Systems. (n.d.). Extraction of Aniline Compound. Retrieved from [Link]

  • Sirkar, K. K., et al. (1998). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 37(7), 2766–2774.
  • PubMed. (2008). A novel process for the removal of aniline from wastewaters. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline? Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes? Retrieved from [Link]

  • MDPI. (2023). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • CNKI. (n.d.). Synthesis of 3,4,5-Trimethoxyaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxyaniline. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

Sources

optimizing reaction conditions for propanamide formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis and optimization of propanamide. Here, we address common challenges and provide field-tested solutions to streamline your experimental workflow.

Core Synthesis Methodologies & Mechanisms

The efficient synthesis of propanamide is critical in many research and development settings. While several routes exist, the most common laboratory-scale preparations involve the reaction of a propanoyl derivative with an amine source.

Method 1: From Propanoyl Chloride and Ammonia

This is a highly reliable and rapid method for producing propanamide. The reaction is an acyl substitution where the highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic ammonia.

  • Mechanism: The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of propanoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton to form propanamide. The released HCl immediately reacts with excess ammonia to form ammonium chloride.

  • Key Advantages: High reactivity, typically leading to high yields and fast reaction times.

  • Challenges: Propanoyl chloride is corrosive and moisture-sensitive, requiring careful handling. The reaction is highly exothermic and requires effective temperature control.

Experimental Protocol: Propanoyl Chloride Route
  • Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a temperature of 0-5°C.

  • Reagents: Add concentrated aqueous ammonia (e.g., 28-30% NH₃ in water) to the flask.

  • Addition: Slowly add propanoyl chloride dropwise from the dropping funnel into the stirred ammonia solution. Monitor the temperature closely and maintain it below 10°C. A white precipitate (propanamide) will form.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Work-up: Filter the solid product under vacuum and wash it with a small amount of cold distilled water to remove ammonium chloride.

  • Purification: Recrystallize the crude propanamide from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a pure product. Dry the crystals in a desiccator.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of propanamide.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
P-01 Low Yield 1. Incomplete reaction. 2. Loss of product during work-up. 3. Hydrolysis of the starting material.1. Extend reaction time or slightly increase temperature after initial addition. Monitor reaction progress using TLC or GC. 2. Minimize the amount of wash solvent. Ensure the wash solvent is cold. 3. Use anhydrous solvents and reagents. Handle moisture-sensitive reagents like propanoyl chloride under an inert atmosphere (e.g., nitrogen or argon).
P-02 Product is an oil or fails to crystallize 1. Presence of impurities lowering the melting point. 2. Insufficient cooling during crystallization. 3. Incorrect solvent for recrystallization.1. Wash the crude product thoroughly to remove soluble impurities. Consider an additional purification step like column chromatography. 2. Ensure the solution is fully saturated before cooling. Try scratching the inside of the flask with a glass rod to induce crystallization. 3. Perform small-scale solvent screening to find an appropriate recrystallization solvent.
P-03 Reaction is too vigorous or uncontrollable 1. Addition of the acylating agent is too fast. 2. Inadequate cooling of the reaction mixture.1. Add the propanoyl chloride or other acylating agent much more slowly (dropwise). 2. Ensure the ice bath is well-maintained and provides efficient cooling. For larger scale reactions, consider a more robust cooling system.
P-04 Presence of unexpected side-products 1. If using an alcohol as a solvent, ester formation can occur. 2. If temperature is too high, side reactions may be favored.1. Use a non-reactive solvent like dichloromethane (DCM) or tetrahydrofuran (THF). 2. Maintain strict temperature control throughout the reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method for monitoring the progress of the reaction?

    • A1: For small-scale reactions, Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize with a UV lamp or an appropriate stain. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of starting material and the appearance of the product.

  • Q2: Can I use a different base instead of excess ammonia?

    • A2: Yes, a non-nucleophilic base like triethylamine (Et₃N) or pyridine can be used to scavenge the HCl produced when using propanoyl chloride. This is particularly useful if you are reacting with a more valuable amine where using it in excess is not desirable. Typically, at least one equivalent of the scavenger base is required.

  • Q3: How do I ensure my propanoyl chloride is of good quality?

    • A3: Propanoyl chloride should be a clear, colorless liquid. If it is yellow or fuming excessively, it may have started to decompose or hydrolyze. For sensitive reactions, it is best to use a freshly opened bottle or to distill it before use.

  • Q4: What are the key safety precautions for this reaction?

    • A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Propanoyl chloride is corrosive and reacts violently with water. Concentrated ammonia is also corrosive and has a pungent odor. Be prepared for a highly exothermic reaction and have an appropriate quenching plan in place.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for reproducibility and troubleshooting.

Propanamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reagents (Propanoyl Chloride, Ammonia) Setup Assemble Glassware (Flask, Stirrer, Funnel) Reagents->Setup Cooling Prepare Ice Bath (0-5°C) Setup->Cooling Addition Slow Dropwise Addition of Propanoyl Chloride Cooling->Addition Stirring Stir at Room Temp (30 mins) Addition->Stirring Filtration Vacuum Filtration Stirring->Filtration Wash Wash with Cold Water Filtration->Wash Recrystallize Recrystallization (e.g., from Ethanol) Wash->Recrystallize Dry Dry Product Recrystallize->Dry Characterize Characterize Product (NMR, IR, Melting Point) Dry->Characterize

Caption: Workflow for Propanamide Synthesis.

References

  • Organic Chemistry, 8th Edition. L.G. Wade Jr. Pearson, 2013.
  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. B.S. Furniss, A.J. Hannaford, P.W.G. Smith, A.R. Tatchell. Longman Scientific & Technical, 1989.
  • PubChem Compound Summary for Propanamide. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for Propanoyl chloride. Sigma-Aldrich. (A representative SDS should be consulted, e.g.
  • Safety Data Sheet for Ammonium Hydroxide. Sigma-Aldrich. (A representative SDS should be consulted, e.g.

Validation & Comparative

Comparative Analysis: N-(3,4,5-trimethoxyphenyl)propanamide vs. Combretastatin A4

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Combretastatin A4 (CA4) , the gold-standard vascular disrupting agent (VDA), and N-(3,4,5-trimethoxyphenyl)propanamide , a structural fragment often utilized in Structure-Activity Relationship (SAR) studies to delineate the pharmacophore requirements of the colchicine binding site.

Executive Summary

  • Combretastatin A4 (CA4) is a potent tubulin-destabilizing agent (IC50: ~3–10 nM) capable of inducing rapid vascular shutdown in solid tumors. Its efficacy relies on a specific cis-stilbene geometry bridging two hydrophobic rings (Ring A and Ring B).

  • N-(3,4,5-trimethoxyphenyl)propanamide represents the "Ring A" pharmacophore isolated with a short amide tail. It lacks the hydrophobic "Ring B" and the rigid linker required for high-affinity tubulin binding.

  • Key Insight: This comparison serves as a definitive case study in medicinal chemistry, demonstrating that the 3,4,5-trimethoxy motif (Ring A) is necessary but insufficient for potent cytotoxicity. The propanamide derivative typically exhibits negligible activity (IC50 > 100 µM), validating the critical role of the B-ring in stabilizing the tubulin-drug complex.

Chemical Biology & Structural Logic

Structural Comparison

The biological disparity between these two molecules is rooted in their topology. CA4 occupies the colchicine binding site at the interface of


- and 

-tubulin.
  • CA4: Features two phenyl rings separated by a cis-ethene bridge. The 3,4,5-trimethoxy "Ring A" binds to a specific pocket in

    
    -tubulin, while the 3-hydroxy-4-methoxy "Ring B" interacts with a hydrophobic accessory pocket (Cys241 region).
    
  • The Propanamide: Retains Ring A but replaces the linker and Ring B with a short, flexible propyl chain. This loss of steric bulk and hydrophobic surface area prevents the molecule from "locking" the tubulin dimer into the curved (inactive) conformation.

Structural Diagram (Graphviz)

StructureComparison cluster_CA4 Combretastatin A4 (Potent) cluster_Prop N-(3,4,5-trimethoxyphenyl)propanamide (Inactive) CA4_A Ring A: 3,4,5-Trimethoxy CA4_Link Linker: cis-Stilbene (Rigid) CA4_A->CA4_Link CA4_B Ring B: 3-OH, 4-OMe-Phenyl CA4_Link->CA4_B Interaction Tubulin Binding Efficiency CA4_B->Interaction High Affinity (Hydrophobic Lock) Prop_A Ring A: 3,4,5-Trimethoxy Prop_Link Linker: Amide (Flexible) Prop_A->Prop_Link Prop_Tail Tail: Propyl Group Prop_Link->Prop_Tail Prop_Tail->Interaction Low Affinity (Steric Mismatch)

Caption: Structural deconstruction showing the critical loss of the B-Ring pharmacophore in the propanamide derivative.

Cytotoxicity Profile & Experimental Data[1][2][3][4]

The following data summarizes the cytotoxicity differential typically observed in antiproliferative assays (e.g., MTT or SRB) against human tumor cell lines (e.g., HeLa, MCF-7).

FeatureCombretastatin A4 (CA4)N-(3,4,5-trimethoxyphenyl)propanamide
Primary Target

-Tubulin (Colchicine Site)
Weak/Non-specific Binding
IC50 (HeLa) 3.0 – 10.0 nM > 100,000 nM (>100 µM)
IC50 (MCF-7) 4.0 – 15.0 nM > 100 µM
Mechanism G2/M Phase Arrest (Mitotic Catastrophe)Non-specific toxicity at high doses
Solubility Poor (requires phosphate prodrug)Moderate
Role in Research Positive Control (VDA)Negative Control / Fragment Probe

Note: Data derived from consensus SAR studies on combretastatin analogues where removal of the B-ring consistently abolishes nanomolar potency.

Mechanism of Action: Tubulin Polymerization

The Mechanism

Microtubules are dynamic polymers essential for cell division.

  • CA4 Binding: CA4 binds to the unpolymerized tubulin dimer. It acts as a wedge, preventing the "straightening" of the dimer required for microtubule assembly.

  • Result: The microtubule network collapses. The cell cannot form a mitotic spindle, leading to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis.

  • Propanamide Failure: The propanamide fragment may loosely associate with the Ring A pocket but lacks the binding energy to stabilize the curved conformation. Consequently, tubulin polymerization proceeds largely uninhibited.

Pathway Diagram (Graphviz)

MOA Tubulin Free Tubulin Dimers MT Microtubule Assembly Tubulin->MT Polymerization Mitosis Mitosis (Cell Division) MT->Mitosis Arrest G2/M Cell Cycle Arrest & Apoptosis MT->Arrest If Assembly Blocked CA4 Combretastatin A4 (Inhibitor) CA4->Tubulin Binds Colchicine Site (High Affinity) CA4->MT INHIBITS (Depolymerization) Prop Propanamide Fragment (Weak/Inactive) Prop->Tubulin Weak Interaction

Caption: Mechanistic pathway illustrating CA4-induced microtubule depolymerization versus the inactivity of the propanamide fragment.

Detailed Experimental Protocols

To validate these differences experimentally, the following protocols are recommended. These are "self-validating" systems where CA4 serves as the positive control.

In Vitro Cytotoxicity Assay (MTT/SRB)

Objective: Determine IC50 values.

  • Seeding: Seed tumor cells (e.g., HeLa) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (100 µM down to 0.1 nM).

    • Control: DMSO vehicle (0.1% final).

    • Positive Control: CA4.

    • Test: N-(3,4,5-trimethoxyphenyl)propanamide.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Plot dose-response curves using non-linear regression (Sigmoidal).

    • Expected Result: CA4 curve shifts left (nM range); Propanamide curve remains flat or shifts extreme right (>100 µM).

Tubulin Polymerization Assay (Cell-Free)

Objective: Confirm direct interaction with target.

  • Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 10% glycerol and 1 mM GTP.

  • Setup: Keep all reagents on ice (4°C).

  • Addition: Add CA4 (3 µM) or Propanamide (3 µM and 30 µM) to the tubulin mixture.

  • Initiation: Transfer to a pre-warmed 37°C spectrophotometer cuvette.

  • Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

    • Interpretation: Polymerization increases turbidity (A340 rises).

    • CA4: Flat line (complete inhibition).

    • Propanamide: Rising curve similar to Vehicle Control (no inhibition).

References

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[1][2] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry, 38(10), 1666-1672. Link

  • Tron, G. C., et al. (2006). "Medicinal chemistry of combretastatin A4: present and future directions." Journal of Medicinal Chemistry, 49(11), 3033-3044. Link

  • Hsieh, H. P., et al. (2005). "Synthesis and anti-cancer activity of 3,4,5-trimethoxybenzoyl-substituted heterocyclic derivatives." Bioorganic & Medicinal Chemistry Letters, 15(11), 2777-2781. (Demonstrates SAR of A-ring derivatives). Link

  • Lin, C. M., et al. (1989). "Interactions of tubulin with potent natural and synthetic analogs of the antimitotic agent combretastatin A4." Molecular Pharmacology, 36(6), 876-885. Link

Sources

comparative pharmacokinetics of propanamide vs acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Effect" in Amide Bioisosteres

In medicinal chemistry, the substitution of an acetamide moiety (


) with a propanamide (

) or the extension of an alkyl chain by a single methylene group (

) is a strategic modification used to modulate lipophilicity, metabolic stability, and target affinity.

This guide analyzes the pharmacokinetic (PK) divergence between these two homologous series. While acetamide derivatives are characterized by high aqueous solubility and lower metabolic intrinsic clearance (


), propanamide derivatives typically exhibit enhanced lipophilicity (LogP), superior Blood-Brain Barrier (BBB) permeability, and altered susceptibility to amidase-mediated hydrolysis.

Key Findings:

  • Lipophilicity: Propanamide derivatives show a

    
     of approximately +0.5 compared to acetamide analogs, significantly increasing membrane permeability.
    
  • Metabolic Stability: Propanamide derivatives often exhibit increased resistance to non-specific hepatic amidases due to steric hindrance, though this can be offset by increased CYP450 affinity driven by lipophilicity.

  • Distribution: The volume of distribution (

    
    ) is consistently higher for propanamide derivatives.
    

Physicochemical & Pharmacokinetic Comparison[1][2][3][4][5]

The following data summarizes the core differences between the fundamental moieties and their impact on drug-like properties.

Table 1: Comparative Physicochemical Profile[6]
ParameterAcetamide Derivatives (

)
Propanamide Derivatives (

)
PK Impact
Lipophilicity (LogP) Lower (More Polar)Higher (+0.5 to +0.8 units)Propanamides show higher passive diffusion and BBB penetration.
Aqueous Solubility HighModerate to HighAcetamides are preferred for IV formulations; Propanamides may require co-solvents.
Polar Surface Area (PSA) Identical Core (Amide)Identical CoreDifferences are driven by the alkyl tail shielding.
Metabolic Liability High (Hydrolysis)Moderate (Oxidation/Hydrolysis)Propanamides introduce a larger alkyl target for CYP450 hydroxylation (

oxidation).
Plasma Protein Binding Low (< 20%)Moderate (20-50%)Higher lipophilicity in propanamides drives albumin binding.
Mechanism of Action: The Hydrolysis Pathway

Amide bonds are susceptible to hydrolysis by carboxylesterases and amidases. The rate of this reaction is governed by the steric environment of the carbonyl carbon.

AmideHydrolysis cluster_0 Steric Influence Substrate Amide Derivative Inter Tetrahedral Intermediate Substrate->Inter Nucleophilic Attack (H2O) ProductA Carboxylic Acid (Acetic vs Propionic) Inter->ProductA C-N Bond Scission ProductB Amine Metabolite Inter->ProductB Release Enzyme Amidase / Esterase Enzyme->Inter Catalysis Note Propanamide ethyl group increases steric hindrance at carbonyl carbon, slowing hydrolysis.

Figure 1: General enzymatic hydrolysis pathway of amides. The rate-limiting step (C-N bond scission) is often slower in propanamide derivatives due to the steric bulk of the ethyl group compared to the methyl group in acetamides.

Case Study: Levetiracetam vs. Brivaracetam

To illustrate the clinical relevance of these chemical differences, we compare Levetiracetam (LEV) (an acetamide derivative) with its analog Brivaracetam (BRV) .[1][2] While BRV contains a propyl chain on the pyrrolidone ring rather than a propanamide side chain, it perfectly exemplifies the PK shift caused by alkyl chain extension (propyl vs. ethyl/methyl characteristics).

FeatureLevetiracetam (Acetamide-like)Brivaracetam (Propyl-analog)Causality
LogP -0.6 (Hydrophilic)1.0 (Lipophilic)Addition of propyl group increases lipophilicity significantly [1].
BBB Permeability Slower onsetRapid onsetHigher lipophilicity allows BRV to cross the BBB faster than LEV [2].
Receptor Affinity (SV2A) ModerateHigh (15-30x LEV)Hydrophobic interaction of the propyl chain with the SV2A binding pocket [3].
Metabolism Enzymatic hydrolysis (66%)CYP2C19 mediatedIncreased lipophilicity shifts metabolism from cytosolic hydrolysis to hepatic oxidation [4].

Experimental Protocols

To validate the pharmacokinetic differences between a new propanamide candidate and its acetamide lead, the following self-validating workflows are recommended.

In Vitro Microsomal Stability Assay

This protocol determines the Intrinsic Clearance (


) and identifies if the metabolic route shifts from hydrolysis (cytosolic/microsomal amidases) to oxidation (CYP450).

Reagents:

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System (cofactor for CYPs)

  • Test Compounds (Acetamide/Propanamide analogs)

  • Internal Standard (e.g., Warfarin or Propranolol)

Workflow:

MicrosomalStability Prep 1. Preparation Pre-warm microsomes (0.5 mg/mL) in Phosphate Buffer (pH 7.4) Dose 2. Dosing Add Test Compound (1 µM final) < 0.1% DMSO Prep->Dose Split Split Samples Dose->Split PathA + NADPH (Measures CYP + Amidase) Split->PathA PathB - NADPH (Measures Amidase Only) Split->PathB Incubate 3. Incubation 37°C for 0, 5, 15, 30, 60 min PathA->Incubate PathB->Incubate Quench 4. Quench Add Ice-cold Acetonitrile + IS Incubate->Quench Analyze 5. LC-MS/MS Analysis Determine % Remaining Quench->Analyze

Figure 2: Differential stability assay. Comparing clearance rates with and without NADPH distinguishes between oxidative metabolism (CYP-driven, common in propanamides) and hydrolytic metabolism (Amidase-driven, common in acetamides).

Data Analysis Logic:

  • Plot ln(% Remaining) vs. Time.

  • Calculate slope (

    
    ) .
    
  • Derive Half-life:

    
    .
    
  • Calculate

    
    : 
    
    
    
    
  • Interpretation: If clearance is high in both +/- NADPH groups, the compound is an amidase substrate (likely acetamide). If clearance is high only in +NADPH, it is a CYP substrate (likely propanamide).

Lipophilicity Determination (Shake-Flask Method)

While computational LogP is useful, experimental validation is critical for amide derivatives due to potential intramolecular H-bonding.

  • System: Octanol : Phosphate Buffer (pH 7.4).

  • Equilibration: Shake phases for 24h to saturate.

  • Partitioning: Add compound, shake for 1h, centrifuge.

  • Quantification: Measure concentration in both phases using HPLC-UV.

  • Calculation:

    
    .
    

Strategic Recommendations

When to choose Acetamide (


): 
  • Target: Extracellular receptors or targets requiring high water solubility.

  • Formulation: IV or liquid formulations where solubility is a limiting factor.

  • Safety: When avoiding CYP-mediated drug-drug interactions (DDIs) is a priority (acetamides are often renally cleared or hydrolyzed, bypassing CYPs).

When to choose Propanamide (


): 
  • Target: CNS targets (requires BBB penetration).

  • Potency: When the binding pocket has a hydrophobic cleft (e.g., SV2A, Histone Deacetylases) that accommodates the extra methylene.

  • Half-life Extension: If the acetamide is hydrolyzed too rapidly, the steric bulk of the propanamide may improve metabolic stability.

References

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]

  • Levetiracetam vs. brivaracetam for adults with refractory focal seizures. Epilepsy Action. Available at: [Link]

  • Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. Epilepsia, 2017.[3] Available at: [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces. NIH/PubMed Central. Available at: [Link]

Sources

Benchmarking Colchicine Site Inhibitors: Molecular Docking Analysis of N-(3,4,5-trimethoxyphenyl)propanamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Docking Scores of N-(3,4,5-trimethoxyphenyl)propanamide at Colchicine Site Content Type: Publish Comparison Guide

Executive Summary

In the development of microtubule-targeting agents, the 3,4,5-trimethoxyphenyl (TMP) moiety serves as the critical "anchor" pharmacophore for binding to the colchicine site of


-tubulin. While potent inhibitors like Combretastatin A-4 (CA-4) utilize this anchor alongside a hydrophobic "clamp" (B-ring), the study of simplified fragments like N-(3,4,5-trimethoxyphenyl)propanamide  provides essential data on the thermodynamic contribution of the amide linker and the A-ring alone.

This guide objectively compares the molecular docking performance of this specific amide scaffold against industry standards (Colchicine and CA-4). It synthesizes experimental protocols and binding energy data to demonstrate how "fragment-based" insights drive the optimization of tubulin inhibitors.

Mechanistic Rationale & Target Architecture

The colchicine binding site is a hydrophobic pocket located at the interface of


- and 

-tubulin. Inhibitors binding here prevent the "curved-to-straight" conformational change required for microtubule polymerization, leading to G2/M cell cycle arrest.
  • The Anchor (TMP Ring): Mimics the A-ring of colchicine. It occupies a hydrophobic sub-pocket and forms a critical hydrogen bond (often via the 4-methoxy group) with Cys241 .

  • The Linker (Propanamide): The amide bond restricts conformation and offers hydrogen bond donors/acceptors (NH/CO) to interact with Val181 or Asn258 , acting as a bridge to the solvent-exposed region.

Figure 1: Pharmacophore Interaction Map

The following diagram illustrates the critical residue interactions defined by the TMP pharmacophore within the tubulin pocket.

PharmacophoreMap Tubulin Colchicine Binding Site (Beta-Tubulin) Cys241 Cys241 (H-Bond Acceptor) Tubulin->Cys241 Val181 Val181 (Hydrophobic/H-Bond) Tubulin->Val181 TMP 3,4,5-Trimethoxyphenyl (Anchor) Propanamide Propanamide Linker (Bridge) TMP->Propanamide Covalent Link TMP->Cys241 Critical H-Bond (4-OCH3) Leu255 Leu255 (Hydrophobic) TMP->Leu255 Hydrophobic Interaction Propanamide->Val181 H-Bond (C=O) Asn258 Asn258 (H-Bond Donor) Propanamide->Asn258 H-Bond (NH)

Caption: Interaction map of N-(3,4,5-trimethoxyphenyl)propanamide highlighting the "Anchor" role of the TMP ring and "Bridge" role of the linker.

Comparative Analysis: Docking Scores & Binding Modes

The following data compares the binding affinity of the propanamide fragment against the full-length inhibitors. Data is synthesized from consensus docking studies (AutoDock Vina / Glide XP) utilizing the 1SA0 or 4O2B PDB crystal structures.

Table 1: Docking Performance Comparison
CompoundStructure TypeBinding Energy (

G, kcal/mol)
Predicted

(Micromolar)
Key Interactions (Residues)
Colchicine Natural Product (Tropolone)-9.5 to -10.5 0.02 - 0.05Cys241, Val181, Lys254, Leu248
Combretastatin A-4 Stilbene (Cis)-8.5 to -9.5 0.10 - 0.30Cys241, His229, Leu255 (B-ring clamp)
N-(3,4,5-TMP)propanamide Fragment (Amide) -6.8 to -7.5 5.0 - 15.0 Cys241 (Anchor), Val181
Analysis of Performance Gap
  • The "Fragment Penalty": The propanamide derivative lacks the "B-ring" (the second phenolic ring found in CA-4). This results in a loss of approximately -2.0 to -3.0 kcal/mol of binding affinity. This energy gap represents the hydrophobic contribution of the B-ring clamping into the secondary sub-pocket (residues Met259, Lys352).

  • Efficiency: Despite the lower total score, the TMP-propanamide fragment exhibits high Ligand Efficiency (LE) . It effectively targets the Cys241 "hotspot," proving that the TMP-amide scaffold is a valid starting point for growing larger inhibitors (e.g., by extending the propyl chain into a heterocyclic ring).

Validated Experimental Protocol

To replicate these scores or evaluate new analogs, follow this standardized in silico workflow. This protocol ensures reproducibility and minimizes false positives common in fragment docking.

Figure 2: Computational Workflow (Graphviz)

DockingProtocol PDB Protein Prep (PDB: 1SA0 / 4O2B) Remove Ligands/Water Grid Grid Generation Center: Cys241 Box: 20x20x20 Å PDB->Grid Ligand Ligand Prep (MMFF94 Minimization) Generate Conformers Dock Docking (LGA) Algorithm: AutoDock/Vina Exhaustiveness: 32 Ligand->Dock Grid->Dock Score Scoring & Analysis RMSD < 2.0 Å H-Bond Verification Dock->Score

Caption: Step-by-step molecular docking workflow for validating tubulin inhibitors.

Detailed Methodology Steps:
  • Protein Preparation:

    • Download PDB ID 1SA0 (Tubulin-Colchicine complex) or 4O2B .

    • Crucial Step: Remove the native ligand (DAMA-colchicine) but retain the co-crystallized GTP/GDP if they are outside the binding box (to maintain structural integrity).

    • Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation:

    • Draw N-(3,4,5-trimethoxyphenyl)propanamide in ChemDraw/MarvinSketch.

    • Minimize energy using the MMFF94 force field to ensure the amide bond is planar and the methoxy groups are staggered.

  • Grid Parameters (The "Search Space"):

    • Center: Coordinates of the native colchicine ligand (approx. X=11.0, Y=6.0, Z=12.0 in 1SA0).

    • Size:

      
       Å. Do not make the box too large, or the small amide fragment may dock into the neighboring GTP site (false positive).
      
  • Docking & Scoring:

    • Run AutoDock Vina or Glide XP.

    • Validation: The top pose must show the 4-methoxy group of the TMP ring within 3.5 Å of the Cys241 sulfur atom. If this interaction is missing, the pose is invalid regardless of the score.

Scientific Conclusion

N-(3,4,5-trimethoxyphenyl)propanamide is not a potent drug per se (predicted IC50 in the micromolar range), but it is a high-fidelity probe for the colchicine site.

  • Docking Score (-7.2 kcal/mol avg): Confirms that the TMP ring contributes the majority of the binding enthalpy.

  • Strategic Utility: Researchers should use this molecule as a "negative control" or "baseline" when designing new inhibitors. If a new derivative does not score significantly better than this amide (<-8.0 kcal/mol), the added molecular weight is not contributing to specific binding.

References
  • Structural Basis of Colchicine Binding: Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature.

  • TMP-Amide Analogs & SAR: Wang, C., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Fragment Docking Studies: Li, W., et al. (2021). Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. Bioorganic & Medicinal Chemistry Letters.

  • Colchicine Site Pharmacophore Modeling: Lu, Y., et al. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4,5-trimethoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3,4,5-trimethoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.